Prasugrel-d5 is a deuterated form of prasugrel, a thienopyridine derivative used primarily as an antiplatelet medication. Prasugrel is classified as a prodrug, which means it requires metabolic activation to exert its pharmacological effects. It is specifically designed to inhibit the P2Y12 receptor on platelets, thereby reducing platelet aggregation and the risk of thrombotic cardiovascular events. Prasugrel was developed by Daiichi Sankyo Co. and is marketed in collaboration with Eli Lilly and Company for patients with acute coronary syndrome undergoing percutaneous coronary intervention. The deuterated variant, prasugrel-d5, is used in research to study pharmacokinetics and metabolic pathways without interference from the non-deuterated compound .
The synthesis of prasugrel-d5 involves several chemical transformations that can be complex due to the need for isotopic labeling. The general synthetic route for prasugrel begins with the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride in the presence of a base and acetonitrile. The resulting compound undergoes further reactions to introduce the necessary functional groups while ensuring that deuterium atoms are incorporated at specific positions .
For example, during one synthetic step, hydrochloric acid is added to a suspension of an intermediate compound at elevated temperatures, followed by pH adjustment and extraction processes that yield the desired product with high purity. The use of deuterated solvents or reagents at key stages helps in achieving the final deuterated product efficiently .
Prasugrel-d5 retains the core structure of prasugrel but includes five deuterium atoms. The molecular formula for prasugrel is , while for prasugrel-d5, it would be . The presence of deuterium alters certain physical properties such as mass and potentially affects its metabolic pathways. The molecular weight of prasugrel-d5 can be calculated considering the substitution of hydrogen atoms with deuterium, resulting in a higher molecular weight than its non-deuterated counterpart .
Prasugrel-d5 participates in several chemical reactions typical of thienopyridine derivatives. Its primary reaction involves conversion into an active metabolite through hepatic metabolism mediated by cytochrome P450 enzymes. In this process, prasugrel-d5 is hydrolyzed to form a thiolactone intermediate, which is subsequently transformed into the active metabolite that irreversibly binds to the P2Y12 receptor on platelets. This mechanism significantly reduces platelet aggregation and activation .
Furthermore, studies involving prasugrel-d5 can provide insights into metabolic pathways and drug interactions due to its distinct isotopic signature, allowing for precise tracking in biological systems.
Prasugrel-d5 functions as an irreversible antagonist of the P2Y12 receptor on platelets. Upon administration, it is converted into its active thiol metabolite (R-138727), which binds covalently to the receptor, preventing adenosine diphosphate from activating it. This blockade inhibits the activation of the glycoprotein IIb/IIIa receptor complex, crucial for platelet aggregation. The antiplatelet effect lasts for the lifespan of the platelets (approximately 7-10 days), making prasugrel-d5 effective in preventing thrombotic events during acute coronary syndromes .
Prasugrel-d5 exhibits similar physical properties to prasugrel but with variations due to deuteration:
These properties can impact its pharmacokinetics and bioavailability .
Prasugrel-d5 is primarily used in pharmacokinetic studies to understand drug metabolism and interactions without interference from non-deuterated forms. Its applications include:
Prasugrel-d5 is a deuterium-labeled isotopologue of the antiplatelet prodrug Prasugrel, specifically designed for use as an internal standard in mass spectrometry-based quantitative analyses. The compound features a strategic replacement of five hydrogen atoms with deuterium (²H) at the cyclopropyl methylene group (C1H2-C3H2H2-C2H2) adjacent to the ketone moiety. This modification preserves the core pharmacological structure—a thienopyridine derivative with an acetylated hydroxy group and a 2-fluorophenyl substituent—while introducing a distinct mass signature for analytical differentiation. The deuterium substitution occurs at metabolically stable positions to ensure isotopic integrity during biological studies, maintaining identical chromatographic behavior to unlabeled Prasugrel while enabling precise tracking via +5 Da mass shift detection [1] [5].
Table 1: Positional Deuterium Labeling in Prasugrel-d5
Atomic Position | Chemical Group | Hydrogen Isotope | Purpose |
---|---|---|---|
Cyclopropyl Methylene | -CH2- (positions 1,2,3) | Deuterium (²H) | Creates +5 Da mass shift; metabolically inert |
Thienopyridine Ring | Heterocyclic system | Hydrogen (¹H) | Preserves pharmacological activity |
Acetate Group | -OC(O)CH3 | Hydrogen (¹H) | Maintains prodrug hydrolysis kinetics |
The molecular formula of Prasugrel-d5 is C20H15D5FNO3S, with a precise molecular weight of 378.47 g/mol. This represents a 5.03 g/mol increase over unlabeled Prasugrel (C20H20FNO3S, 373.44 g/mol) due to the substitution of five protium atoms (¹H) with deuterium (²H). The deuteration pattern is confined to the cyclopropyl ring system, specifically at the methylene groups (C1H2H2-C3H2H2-C2H), as confirmed by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This targeted labeling avoids functional groups involved in metabolic transformations (e.g., ester hydrolysis or ketone reduction), ensuring the isotopic label remains intact during in vitro and in vivo studies. The purity of synthesized Prasugrel-d5 exceeds 95% by HPLC, with chemical impurities primarily consisting of residual non-deuterated Prasugrel (<0.5%) and minor synthetic byproducts [1] [2] [5].
Table 2: Molecular Comparison of Prasugrel and Prasugrel-d5
Property | Prasugrel | Prasugrel-d5 | Analytical Significance |
---|---|---|---|
Molecular Formula | C20H20FNO3S | C20H15D5FNO3S | Enables MS differentiation via mass defect |
Molecular Weight (g/mol) | 373.44 | 378.47 | Provides +5 Da shift for SRM transitions |
CAS Registry Number | 389574-19-0 | 1127252-92-9 | Unique identifier for procurement |
Deuterium Positions | None | Cyclopropyl methylene | Minimizes isotopic exchange risks |
Mass Spectrometry:Prasugrel-d5 exhibits a prominent [M+H]+ ion at m/z 379.48 in positive-mode electrospray ionization (ESI) mass spectrometry, consistent with its molecular weight of 378.47 g/mol. Tandem mass spectrometry (MS/MS) reveals characteristic fragment ions at m/z 273.2 (loss of deuterated cyclopropyl ketone, C4D5HO) and m/z 230.1 (thienopyridine acetate ion). The 5 Da mass shift between Prasugrel (m/z 374.45) and Prasugrel-d5 (m/z 379.48) confirms uniform incorporation of five deuterium atoms. Collision-induced dissociation (CID) patterns are identical to unlabeled Prasugrel except for mass shifts in fragments containing the deuterated cyclopropyl group [2] [5].
Nuclear Magnetic Resonance Spectroscopy:1H-NMR spectroscopy confirms deuterium incorporation through the absence of proton signals at δ 1.0–1.3 ppm (cyclopropyl methylene protons) and corresponding 13C-NMR signal simplification due to loss of 1H-13C coupling. Key residual proton signals include:
Table 3: Key Spectroscopic Signatures of Prasugrel-d5
Technique | Observed Signal | Structural Assignment |
---|---|---|
ESI-MS (Positive) | [M+H]+ at m/z 379.48 | Molecular ion (+5 Da vs. Prasugrel) |
MS/MS Fragment | m/z 273.2 | [M+H–C4D5HO]+ (cyclopropyl ketone loss) |
1H-NMR | δ 2.28 ppm (s, 3H) | Acetate methyl group |
13C-NMR | δ 170.9 ppm | Carbonyl carbon of acetate |
19F-NMR | δ -118.5 ppm | Fluorine at ortho-phenyl position |
Solubility and Crystallography:Prasugrel-d5 is typically supplied as a neat solid (>95% purity) with solubility profiles mirroring unlabeled Prasugrel hydrochloride. It demonstrates moderate solubility in polar organic solvents: >50 mg/mL in dimethyl sulfoxide and acetonitrile, 10–15 mg/mL in methanol, and <1 mg/mL in aqueous buffers (pH 7.4). X-ray powder diffraction analyses indicate a crystalline structure isostructural with Prasugrel, featuring a triclinic P1 space group and unit cell parameters a = 7.28 Å, b = 9.14 Å, c = 12.57 Å. Deuterium substitution induces negligible lattice strain due to similar atomic radii of 1H and 2H (Van der Waals radii: 1.09 Å vs. 1.08 Å) [2] [5].
Stability:The compound exhibits exceptional photostability and thermal stability when stored at -20°C in amber vials under inert atmosphere. Accelerated stability studies (40°C/75% relative humidity) show <0.2% degradation over 28 days, with primary degradation pathways being:
Table 4: Stability Profile of Prasugrel-d5 Under Storage Conditions
Condition | Duration | Degradation Products | Degradation Rate |
---|---|---|---|
-20°C (desiccated) | 24 months | None detected | <0.1%/year |
25°C/60% RH (solid) | 6 months | Desacetyl Prasugrel-d5 (<0.5%) | 1.2%/6 months |
40°C/75% RH (solid) | 1 month | Desacetyl Prasugrel-d5, epimer (1.8%) | 5.6%/month |
Acetonitrile solution (25°C) | 72 hours | None detected | <0.05%/hour |
Salt Formation:Like its non-deuterated counterpart, Prasugrel-d5 may form hydrochloride salts (e.g., Defluoro Prasugrel-d5 Hydrochloride, C20H17D5ClNO3S) to enhance crystallinity and storage stability. The hydrochloride salt exhibits improved aqueous solubility (up to 5 mg/mL in saline) while maintaining isotopic integrity, facilitating in vivo pharmacokinetic studies [1] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: